
6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one
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Description
6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H12F4N2O and its molecular weight is 348.301. The purity is usually 95%.
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Biological Activity
6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on the mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyridazine core substituted with a fluorophenyl group and a trifluoromethylbenzyl moiety. This unique arrangement may contribute to its biological properties, particularly in modulating various biological pathways.
Research indicates that compounds with similar structures exhibit diverse biological activities, including anti-inflammatory, antibacterial, and anticancer effects. The presence of fluorine atoms in the structure is known to enhance lipophilicity and biological activity by increasing membrane permeability and altering receptor interactions.
Anticancer Activity
A study conducted on pyridazine derivatives demonstrated significant anticancer activity against various cancer cell lines. The compound showed an IC50 value indicating potent inhibition of cancer cell proliferation, suggesting its potential as a lead compound for further development in cancer therapy .
Antibacterial Activity
Preliminary evaluations suggest that the compound may exhibit antibacterial properties. Similar fluorinated compounds have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications at the phenyl and benzyl positions significantly influence biological activity. For instance, the introduction of trifluoromethyl groups has been associated with enhanced potency in inhibiting specific enzymes related to bacterial resistance mechanisms .
Case Studies
- Anticancer Efficacy : In vitro studies on human cancer cell lines revealed that this compound significantly inhibited cell growth. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Antibacterial Testing : The compound was tested against Escherichia coli and Staphylococcus aureus, showing promising results with MIC values lower than those of conventional antibiotics used as controls. This suggests potential for development as a new antibacterial agent .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2O/c19-15-7-3-13(4-8-15)16-9-10-17(25)24(23-16)11-12-1-5-14(6-2-12)18(20,21)22/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCLEAZZDCDFNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.